Acetaminophen sulfate
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaminophen sulfate (potassium salt) is synthesized from acetaminophen through a sulfation reaction. The process involves the reaction of acetaminophen with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound (potassium salt) typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the complete conversion of acetaminophen to its sulfate ester. The product is then purified through recrystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetaminophen sulfate (potassium salt) primarily undergoes hydrolysis and substitution reactions. Hydrolysis can occur under acidic or basic conditions, leading to the formation of acetaminophen and sulfuric acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as sulfur trioxide or chlorosulfonic acid for the initial sulfation reaction.
Major Products Formed
Hydrolysis: Acetaminophen and sulfuric acid.
Substitution: Formation of this compound ester.
Scientific Research Applications
Acetaminophen sulfate (potassium salt) has several scientific research applications:
Analytical Chemistry: Used as a reference standard for the quantification of sulfate conjugates in biological and environmental samples.
Pharmaceutical Research: Studied as a metabolite of acetaminophen to understand its pharmacokinetics and metabolism.
Toxicology: Used in studies to assess the detoxification pathways of acetaminophen in the liver.
Environmental Science: Employed in the analysis of environmental samples to monitor the presence of acetaminophen and its metabolites.
Mechanism of Action
Acetaminophen sulfate (potassium salt) is an inactive metabolite of acetaminophen. It is formed through the sulfation pathway, which involves the conjugation of acetaminophen with sulfate by sulfotransferase enzymes. This process helps in the detoxification and excretion of acetaminophen from the body .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen glucuronide: Another major metabolite of acetaminophen formed through glucuronidation.
Acetaminophen cysteine: Formed through conjugation with cysteine, a detoxification pathway.
Uniqueness
Acetaminophen sulfate (potassium salt) is unique due to its formation through the sulfation pathway, which is one of the primary detoxification routes for acetaminophen. Unlike acetaminophen glucuronide, which is more water-soluble, this compound is less active in terms of pain relief and fever reduction .
Properties
IUPAC Name |
(4-acetamidophenyl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTYILLPRJOVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32113-41-0 (mono-potassium salt) | |
Record name | Acetaminophen sulfate ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70143433 | |
Record name | Acetaminophen sulfate ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paracetamol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10066-90-7 | |
Record name | Acetaminophen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10066-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaminophen sulfate ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaminophen sulfate ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETAMINOPHEN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6002H6J9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Paracetamol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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